molecular formula C6H6F2N2O2S B2390096 2-Amino-4,5-difluorobenzenesulfonamide CAS No. 1993-10-8

2-Amino-4,5-difluorobenzenesulfonamide

Cat. No.: B2390096
CAS No.: 1993-10-8
M. Wt: 208.18
InChI Key: PQSIISBSDXDVLD-UHFFFAOYSA-N
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Description

2-Amino-4,5-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H6F2N2O2S. It is a derivative of benzenesulfonamide, characterized by the presence of two fluorine atoms at the 4 and 5 positions and an amino group at the 2 position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the direct fluorination of 2-Aminobenzenesulfonamide using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of 2-Amino-4,5-difluorobenzenesulfonamide may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-difluorobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated or acylated derivatives, while oxidation and reduction can lead to the formation of different oxidized or reduced species .

Scientific Research Applications

2-Amino-4,5-difluorobenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4,5-difluorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target sites. This leads to the modulation of the target’s activity, which can result in various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Difluorobenzenesulfonamide
  • 2,6-Difluorobenzenesulfonamide
  • 3,5-Difluorobenzenesulfonamide

Uniqueness

2-Amino-4,5-difluorobenzenesulfonamide is unique due to the specific positioning of the fluorine atoms and the amino group on the benzene ring. This unique substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-amino-4,5-difluorobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2S/c7-3-1-5(9)6(2-4(3)8)13(10,11)12/h1-2H,9H2,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQSIISBSDXDVLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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